molecular formula C24H31N5O B5952150 2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol

2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B5952150
M. Wt: 405.5 g/mol
InChI Key: SHWMVJUSYDHDHH-UHFFFAOYSA-N
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Description

2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features an imidazole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactionsCommon reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine and pyridine rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol apart is its unique combination of imidazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .

Properties

IUPAC Name

2-[4-[[1-(3-methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O/c1-19-5-3-8-22(15-19)29-11-10-25-24(29)18-27-12-13-28(23(17-27)9-14-30)16-21-7-4-6-20(2)26-21/h3-8,10-11,15,23,30H,9,12-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWMVJUSYDHDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2CN3CCN(C(C3)CCO)CC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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